5-Ethylpyridine-3-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-ethylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-2-6-3-7(8(10)11)5-9-4-6/h3-5H,2H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYFQDVGAZMKLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CN=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70626973 | |
| Record name | 5-Ethylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70626973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3222-53-5 | |
| Record name | 5-Ethylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70626973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Ethylpyridine 3 Carboxylic Acid and Its Analogs
Strategies for Pyridine (B92270) Ring Formation and Functionalization
The construction of the pyridine ring is a foundational aspect of synthesizing a variety of functionalized pyridines. acsgcipr.org Common approaches rely on the condensation of carbonyl compounds or cycloaddition reactions. baranlab.orgstudylib.net While other methods like ring expansion from 5-membered rings exist, they are often limited by low yields and narrow applicability. baranlab.org
Cyclization Reactions utilizing Carbonyl Compounds and Nitrogen Sources
The synthesis of pyridine rings often involves condensation reactions that can be performed as linear sequences or, more commonly, as multi-component reactions (MCRs). acsgcipr.org These MCRs build up the precursor for cyclization from simple, reactive synthons and amines. acsgcipr.org
The construction of the pyridine ring can be achieved through the condensation of various carbonyl compounds with a nitrogen source, typically ammonia (B1221849) or its derivatives. wikipedia.org A straightforward approach involves the condensation of 1,5-dicarbonyl compounds with ammonia. baranlab.org A variation of this is the condensation of 2,3-ene-1,5-diones with ammonia. baranlab.org To avoid a subsequent oxidation step, hydroxylamine (B1172632) can be used in place of ammonia. baranlab.org
The Chichibabin pyridine synthesis, first reported in 1924, is a general method that involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or its derivatives. wikipedia.org While this method often suffers from low yields, the starting materials are inexpensive. wikipedia.org For example, unsubstituted pyridine can be produced from formaldehyde (B43269) and acetaldehyde. wikipedia.org
Another versatile method is the Kröhnke pyridine synthesis, which uses pyridine itself as a reagent that is not incorporated into the final product. wikipedia.org This reaction involves the formation of a pyridinium (B92312) salt from the reaction of pyridine with a bromomethyl ketone. wikipedia.org The resulting methylene (B1212753) group is acidic and undergoes a Michael-like addition to α,β-unsaturated carbonyls in the presence of ammonium (B1175870) acetate (B1210297), leading to ring closure and the formation of the desired substituted pyridine. wikipedia.org
A specific example of a condensation reaction to form a precursor for 5-ethylpyridine-2,3-dicarboxylate involves reacting alpha-chloro methyl-oxalacetic ester and 2-ethyl acrylic aldehyde with ammonium acetate in ethanol (B145695). google.com
| Reactants | Product | Notes |
| 1,5-dicarbonyls and ammonia | Dihydropyridine (B1217469), then oxidized to pyridine | A simple approach to the pyridine ring. baranlab.org |
| Aldehyde, two equivalents of a 1,3-dicarbonyl, and ammonia | Symmetrical pyridines | A common method for creating symmetrically substituted pyridines. baranlab.org |
| Pyridine, bromomethyl ketone, α,β-unsaturated carbonyl, ammonium acetate | Substituted pyridine | Known as the Kröhnke pyridine synthesis. wikipedia.org |
| alpha-chloro methyl-oxalacetic ester, 2-ethyl acrylic aldehyde, ammonium acetate | 5-ethylpyridine-2,3-dicarboxylate | A targeted synthesis for a specific analog. google.com |
Table 1. Examples of Condensation Reactions for Pyridine Ring Construction.
The Hantzsch pyridine synthesis, first described by Arthur Rudolf Hantzsch in 1881, is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate. wikipedia.orgyoutube.com The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine derivative. wikipedia.orgorganic-chemistry.org The driving force for this final oxidation step is the formation of the aromatic pyridine ring. wikipedia.org
The mechanism of the Hantzsch synthesis is complex and can proceed through several pathways. wikipedia.orgyoutube.com A key step involves an aldol (B89426) condensation between the aldehyde and one equivalent of the β-ketoester. youtube.comyoutube.com Concurrently, the other equivalent of the β-ketoester reacts with ammonia to form an enamine. youtube.comyoutube.com These two intermediates then react via a Michael addition, followed by cyclization and dehydration to form the dihydropyridine ring. youtube.com
While the classical Hantzsch synthesis has drawbacks such as long reaction times and low yields, modifications have been developed to improve its efficiency. wikipedia.org For instance, the reaction can be carried out in water as a solvent, and direct aromatization can be achieved using oxidizing agents like ferric chloride, manganese dioxide, or potassium permanganate (B83412) in a one-pot synthesis. wikipedia.org Microwave-assisted synthesis has also been successfully applied to the Hantzsch reaction. wikipedia.org
| Reactants | Product | Key Features |
| Aldehyde, 2x β-ketoester, ammonia/ammonium acetate | 1,4-Dihydropyridine (oxidized to pyridine) | A four-component reaction leading to pyridine-3,5-dicarboxylates. chemtube3d.com |
Table 2. Overview of the Hantzsch Pyridine Synthesis.
Introduction of the Carboxylic Acid Functionality
A crucial step in the synthesis of 5-ethylpyridine-3-carboxylic acid is the introduction of the carboxylic acid group. This is typically achieved through the oxidation of a suitable precursor, such as an alkyl or alkenyl group attached to the pyridine ring.
The oxidation of alkylpyridines is a common method for producing pyridine carboxylic acids. nih.gov Various oxidizing agents can be employed for this transformation. Strong oxidizing agents like potassium permanganate and Jones reagent can convert primary and secondary alkyl groups attached to an aromatic ring into carboxylic acids. libretexts.orgualberta.ca
For instance, the vapor-phase oxidation of β-picoline (3-methylpyridine) over a vanadia-based catalyst can yield nicotinic acid (pyridine-3-carboxylic acid). google.comgoogle.com Similarly, the oxidation of 2-methyl-5-ethylpyridine can also produce nicotinic acid. google.comgoogleapis.com The oxidation of 3-picoline with oxygen in the presence of a catalytic system comprising cobalt salts, N-hydroxyphthalimide (NHPI), and bromide salts has been studied, yielding nicotinic acid. mdpi.com
The oxidation of certain methylpyridines to their corresponding carboxylic acids is a well-established reaction. nih.gov The choice of oxidizing agent and reaction conditions is critical for achieving high yields and selectivity. For example, the oxidation of 3-ethyl-8-hydroxyquinoline with nitric acid can produce 5-ethyl-pyridine-2,3-dicarboxylic acid. epo.org
| Starting Material | Oxidizing Agent | Product | Reference |
| β-Picoline | Vanadia-based catalyst, O₂, H₂O vapor | Nicotinic acid | google.com |
| 2-Methyl-5-ethylpyridine | LiV₆O₁₅/ZrSiO₄ catalyst, air, H₂O | Nicotinic acid | google.com |
| 3-Picoline | O₂, Co(OAc)₂, NHPI, bromide salts | Nicotinic acid | mdpi.com |
| 3-Ethyl-8-hydroxyquinoline | Nitric acid | 5-Ethyl-pyridine-2,3-dicarboxylic acid | epo.org |
Table 3. Examples of Oxidation of Alkyl Pyridine Precursors.
Ozonolysis is a powerful synthetic tool that cleaves carbon-carbon double bonds to form carbonyl compounds. wikipedia.org This reaction can be adapted to produce carboxylic acids by using an oxidative work-up, typically with hydrogen peroxide. masterorganicchemistry.comlibretexts.org The ozonolysis of vinylpyridines has been shown to yield the corresponding carboxylic acids under appropriate conditions. cdnsciencepub.com
In a typical procedure, ozone is passed through a solution of the alkene until the reaction is complete, indicated by a color change. wikipedia.org The intermediate ozonide is then treated with an oxidizing agent like hydrogen peroxide to convert any aldehyde products into carboxylic acids. masterorganicchemistry.com This method offers a direct route to pyridine carboxylic acids from alkenylpyridine precursors. For example, the ozonolysis of 3-methyl-5-ethyl-4-styrylpyridine, followed by treatment with hydrogen peroxide, yields the corresponding carboxylic acid. cdnsciencepub.com While pyridine can act as an organocatalyst for the reductive ozonolysis of alkenes, leading to aldehydes and ketones, an oxidative workup is necessary to obtain carboxylic acids. nih.gov
| Starting Material | Reagents | Product | Key Feature |
| Alkenylpyridine | 1. O₃ 2. H₂O₂ (oxidative workup) | Pyridine carboxylic acid | Cleavage of the C=C bond to form a carboxylic acid. masterorganicchemistry.com |
| 3-Methyl-5-ethyl-4-styrylpyridine | 1. O₃ 2. H₂O₂ | 3-Methyl-5-ethylpyridine-4-carboxylic acid | Specific example of ozonolysis on a substituted pyridine. cdnsciencepub.com |
Table 4. Ozonolysis for the Synthesis of Pyridine Carboxylic Acids.
Oxidation of Alkyl/Alkenyl Pyridine Precursors
Nitric Acid Mediated Oxidations
The oxidation of alkylpyridines using nitric acid is a well-established method for producing pyridine carboxylic acids. google.comgoogle.comgoogleapis.com This process is particularly relevant for the synthesis of nicotinic acid (pyridine-3-carboxylic acid) and its derivatives, including this compound. nih.gov
The industrial production of nicotinic acid often involves the oxidation of 5-ethyl-2-methylpyridine (B142974) with nitric acid. nih.govresearchgate.net This reaction typically proceeds at elevated temperatures and pressures. google.comgoogle.com For instance, the oxidation can be carried out at temperatures ranging from 180°C to 370°C and pressures from 20 to 500 atmospheres. google.comgoogle.com The process often utilizes an excess of nitric acid, ranging from 25 to 600 percent above the stoichiometric requirement. google.comgoogle.com
A common starting material for the synthesis of this compound is 5-ethyl-2-methylpyridine. The oxidation of this precursor with nitric acid leads to the formation of isocinchomeronic acid (5-ethylpyridine-2,3-dicarboxylic acid), which can then be decarboxylated to yield the desired product. google.com Another approach involves the oxidation of 3-ethyl-8-hydroxyquinoline with nitric acid, which has been shown to produce 5-ethyl-pyridine-2,3-dicarboxylic acid. epo.org
The reaction conditions can be controlled to optimize the yield and purity of the final product. After the oxidation reaction, the resulting mixture is often concentrated and cooled to crystallize the pyridine carboxylic acid as a hydronitrate, which is then separated from the mother liquor. google.com The pH of the solution can be adjusted to the isoelectric point of the specific pyridine carboxylic acid to facilitate its precipitation. google.com
While effective, the use of nitric acid as an oxidant raises environmental concerns due to the production of nitrous oxide, a potent greenhouse gas. nih.gov This has prompted research into more environmentally friendly oxidation methods.
Carboxylation Reactions
Carboxylation reactions offer an alternative route to the synthesis of this compound and other pyridine carboxylic acids. These methods involve the direct introduction of a carboxyl group onto the pyridine ring.
One approach is the use of carbon dioxide (CO2) as a carboxylating agent. durham.ac.ukrsc.org This method is considered a greener alternative as it utilizes a readily available and non-toxic C1 source. rsc.org The carboxylation of thiophene, a related heterocyclic compound, has been successfully demonstrated using CO2 in the presence of a carbonate/carboxylate mixed salt system. mdpi.com This suggests the potential for applying similar methodologies to pyridine derivatives.
The reaction often requires the presence of a strong base to deprotonate the substrate, making it susceptible to electrophilic attack by CO2. mdpi.com The choice of base and reaction conditions, such as temperature and pressure, can significantly influence the efficiency and regioselectivity of the carboxylation. mdpi.com For instance, in the carboxylation of furan-2-carboxylic acid, the use of alkali furoate and alkali carbonate salts at elevated temperatures under CO2 pressure has proven effective. rsc.org
Another strategy involves the carboxylation of Grignard reagents or organolithium compounds derived from ethylpyridines. The reaction of these organometallic intermediates with CO2 would lead to the formation of the corresponding carboxylic acid.
While promising, the development of efficient and selective carboxylation methods for the synthesis of this compound remains an active area of research. Challenges include achieving high regioselectivity and developing catalytic systems that can operate under mild conditions.
Regioselective Introduction of the Ethyl Group
The precise placement of the ethyl group at the 5-position of the pyridine ring is a critical aspect of synthesizing this compound. Several synthetic strategies can be employed to achieve this regioselectivity.
One common approach involves starting with a pre-functionalized pyridine ring that already contains a substituent at the 3-position, such as a carboxylic acid or an ester group. The ethyl group can then be introduced at the 5-position through various C-C bond-forming reactions. For example, a halogenated pyridine-3-carboxylate could undergo a cross-coupling reaction, such as a Suzuki or Negishi coupling, with an appropriate ethylating agent.
Alternatively, the synthesis can begin with an ethyl-substituted precursor, and the pyridine ring can be constructed around it. The Hantzsch pyridine synthesis, for example, allows for the construction of substituted pyridines from β-ketoesters, aldehydes, and an ammonia source. researchgate.net By carefully selecting the starting materials, it is possible to control the substitution pattern of the resulting pyridine ring.
Another method involves the direct ethylation of a pyridine derivative. However, achieving regioselectivity in such reactions can be challenging due to the electronic nature of the pyridine ring. The use of directing groups or specific catalysts may be necessary to favor the introduction of the ethyl group at the desired 5-position.
Advanced Synthetic Approaches and Process Intensification
In recent years, there has been a significant push towards the development of more efficient, sustainable, and scalable methods for the synthesis of chemical compounds. This has led to the exploration of advanced synthetic approaches and process intensification techniques for the production of this compound and its analogs.
Continuous Flow Synthesis Methods
Continuous flow chemistry has emerged as a powerful tool for the synthesis of organic molecules, offering several advantages over traditional batch processes. durham.ac.uknih.gov These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automation and scale-up. durham.ac.ukuc.pt
The synthesis of carboxylic acids using CO2 in a tube-in-tube gas-permeable membrane reactor has been demonstrated, showcasing the potential of flow chemistry for carboxylation reactions. durham.ac.ukpismin.com This setup allows for efficient gas-liquid contact, facilitating the reaction between a substrate stream and gaseous CO2. durham.ac.uk Such a system could be adapted for the continuous carboxylation of an appropriately substituted ethylpyridine to produce this compound.
Flow chemistry is also well-suited for multistep syntheses, where intermediates are generated and consumed in a continuous stream without the need for isolation and purification. uc.pt This can significantly reduce reaction times and waste generation. For instance, a sequential flow process could be designed to first regioselectively introduce the ethyl group onto a pyridine precursor, followed by a carboxylation step in a subsequent reactor.
The implementation of continuous flow methods for the synthesis of this compound could lead to a more efficient, safer, and environmentally friendly manufacturing process.
Green Chemistry Principles in Synthesis
The principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. snu.ac.krmun.cayoutube.com Applying these principles to the synthesis of this compound is crucial for developing sustainable manufacturing methods. nih.gov
Key green chemistry principles applicable to this synthesis include:
Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. youtube.com This involves choosing reactions that are highly selective and minimize the formation of byproducts.
Use of Safer Solvents and Auxiliaries : The use of hazardous solvents should be avoided or replaced with greener alternatives such as water, supercritical fluids, or ionic liquids. skpharmteco.com Solvent-free reaction conditions are even more desirable. mun.ca
Design for Energy Efficiency : Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. youtube.com
Use of Renewable Feedstocks : Utilizing starting materials derived from renewable resources, rather than fossil fuels, is a key aspect of green chemistry. youtube.com
Catalysis : Catalytic reagents are superior to stoichiometric reagents as they can be used in small amounts and can be recycled and reused. snu.ac.kr
The traditional synthesis of pyridine carboxylic acids often involves the use of harsh reagents like nitric acid, which generates harmful byproducts. nih.gov Green chemistry encourages the development of alternative, more benign oxidation methods, such as those using hydrogen peroxide or air as the oxidant, often in combination with a selective catalyst. researchgate.net Similarly, the use of CO2 as a carboxylating agent aligns with green chemistry principles by utilizing a renewable and non-toxic C1 source. rsc.org
By integrating these principles into the design of synthetic routes for this compound, it is possible to develop processes that are not only more environmentally friendly but also more economically viable in the long run.
Microwave-Assisted Synthetic Routes
Microwave-assisted synthesis has become a popular technique in organic chemistry due to its ability to significantly accelerate reaction rates, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. clockss.orgrsc.orgjapsonline.com This is attributed to the efficient and uniform heating of the reaction mixture by microwave irradiation.
The application of microwave technology to the synthesis of this compound and its intermediates can offer several advantages. For instance, the esterification and amidation of carboxylic acids have been shown to be highly efficient under microwave irradiation. rsc.org This suggests that the final steps in the synthesis of this compound derivatives could be expedited using this technique.
Furthermore, multicomponent reactions, which are often used for the synthesis of heterocyclic compounds like pyridines, can be effectively promoted by microwave heating. clockss.org A one-pot, microwave-assisted synthesis of highly substituted thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives has been reported, demonstrating the potential for complex molecule construction in a single step. clockss.org A similar approach could potentially be developed for the synthesis of the this compound scaffold.
Derivatization Strategies Post-Synthesis
Following the initial synthesis of this compound, its functional groups can be readily converted into a wide array of other functionalities. These transformations are crucial for modulating the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which in turn can influence its biological activity.
Esterification and Amidation of the Carboxylic Acid Group
The carboxylic acid group is a prime target for derivatization, with esterification and amidation being the most common transformations.
Esterification: The conversion of the carboxylic acid to an ester is a fundamental reaction in organic synthesis. A classic method is the Fischer-Speier esterification, which involves heating the carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. masterorganicchemistry.comchemguide.co.uk This is a reversible process, and to drive the reaction towards the ester product, a large excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.com For pyridine carboxylic acids specifically, the reaction can be catalyzed by the salt formed between the ester product and a strong acid like sulfuric acid or benzene (B151609) sulfonic acid. google.com Another powerful method, particularly for more sensitive or sterically hindered substrates, involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). libretexts.org
Table 1: Examples of Esterification Reactions
| Reactant Alcohol | Catalyst/Reagent | Product |
|---|---|---|
| Methanol (B129727) | H₂SO₄ (cat.) | Methyl 5-ethylpyridine-3-carboxylate |
| Ethanol | H₂SO₄ (cat.) | Ethyl 5-ethylpyridine-3-carboxylate |
| Isopropanol | H₂SO₄ (cat.) | Isopropyl 5-ethylpyridine-3-carboxylate |
| Benzyl (B1604629) Alcohol | DCC, DMAP | Benzyl 5-ethylpyridine-3-carboxylate |
Amidation: The formation of an amide bond from a carboxylic acid and an amine is a critical reaction, especially in medicinal chemistry, due to the prevalence of the amide linkage in pharmaceuticals. iajpr.com Direct reaction between a carboxylic acid and an amine is generally difficult and requires high temperatures. Therefore, the carboxylic acid is typically "activated" first. libretexts.org Common activating agents include carbodiimides like DCC or N-Ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives to improve efficiency. libretexts.org Other advanced coupling agents such as Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) are also widely employed. nih.gov An alternative route involves converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride, by treating it with thionyl chloride (SOCl₂). libretexts.orgnih.gov This acyl chloride then readily reacts with an amine to yield the desired amide.
Table 2: Examples of Amidation Reactions
| Reactant Amine | Coupling Reagent/Method | Product |
|---|---|---|
| Ammonia | HATU, DIPEA | 5-Ethylpyridine-3-carboxamide (5-Ethylnicotinamide) |
| Aniline | SOCl₂, then aniline | N-Phenyl-5-ethylpyridine-3-carboxamide |
| Benzylamine | EDC | N-Benzyl-5-ethylpyridine-3-carboxamide |
| Piperidine | TBTU | (5-Ethylpyridin-3-yl)(piperidin-1-yl)methanone |
Alkylation and Acylation of the Pyridine Nitrogen
The lone pair of electrons on the pyridine nitrogen atom makes it nucleophilic and basic, providing another handle for derivatization.
Alkylation: The pyridine nitrogen can be readily alkylated by treatment with alkylating agents such as alkyl halides (e.g., methyl iodide, benzyl bromide). This reaction leads to the formation of a quaternary N-alkylpyridinium salt. ntnu.no The resulting positive charge on the pyridine ring significantly alters the electronic properties of the molecule, increasing its water solubility and modifying its potential as a hydrogen bond donor. The reaction yield can be influenced by the position of other substituents on the pyridine ring; meta-substituted pyridine carboxamides generally show high reactivity in N-alkylation reactions. nih.gov
Acylation: In a similar fashion, the pyridine nitrogen can be attacked by acylating agents like acyl chlorides or acid anhydrides. This process forms an N-acylpyridinium salt. ntnu.no These salts are often highly reactive and are typically not isolated but used as intermediates. For instance, N-acylpyridinium species can act as activated acylating agents themselves, transferring the acyl group to other nucleophiles. This reactivity is a cornerstone of the catalytic activity of reagents like 4-dimethylaminopyridine (DMAP) in various acylation reactions.
Table 3: Examples of Pyridine Nitrogen Derivatization
| Reagent | Reaction Type | Product |
|---|---|---|
| Methyl Iodide (CH₃I) | Alkylation | 3-(Carboxy)-5-ethyl-1-methylpyridin-1-ium iodide |
| Benzyl Bromide (BnBr) | Alkylation | 1-Benzyl-3-(carboxy)-5-ethylpyridin-1-ium bromide |
| Acetyl Chloride (AcCl) | Acylation | 1-Acetyl-3-(carboxy)-5-ethylpyridin-1-ium chloride |
| Acetic Anhydride (Ac₂O) | Acylation | 1-Acetyl-3-(carboxy)-5-ethylpyridin-1-ium acetate |
Advanced Spectroscopic and Structural Characterization of 5 Ethylpyridine 3 Carboxylic Acid
Vibrational Spectroscopy Analysis
Vibrational spectroscopy provides in-depth information about the functional groups and bonding arrangements within a molecule by probing its vibrational energy levels.
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of 5-Ethylpyridine-3-carboxylic acid is characterized by several key absorption bands that confirm its structure, which includes a carboxylic acid group, a pyridine (B92270) ring, and an ethyl substituent.
The most prominent feature in the IR spectrum of a carboxylic acid is the very broad absorption band corresponding to the O-H stretching vibration of the carboxyl group, which typically appears in the range of 3300-2500 cm⁻¹. orgchemboulder.com This broadness is a result of intermolecular hydrogen bonding between the carboxylic acid molecules, which often exist as dimers in the solid state and in concentrated solutions. spectroscopyonline.com
The carbonyl (C=O) stretching vibration of the carboxylic acid group gives rise to a strong, sharp absorption band. For aromatic carboxylic acids, this peak is typically found in the 1710-1680 cm⁻¹ region. spectroscopyonline.com The position of this band can be influenced by conjugation with the pyridine ring.
The spectrum also displays characteristic absorptions for the pyridine ring and the ethyl group. The C-O stretching vibration of the carboxylic acid group is expected between 1320 and 1210 cm⁻¹. spectroscopyonline.com Vibrations associated with the pyridine ring, including C=C and C=N stretching, typically appear in the 1600-1400 cm⁻¹ region. The C-H stretching vibrations of the ethyl group and the pyridine ring are expected in the 3100-2850 cm⁻¹ range. Out-of-plane O-H bending can also be observed as a broad band around 960-900 cm⁻¹. spectroscopyonline.com
Table 1: Characteristic FT-IR Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Intensity |
|---|---|---|---|
| 3300-2500 | O-H stretch | Carboxylic Acid | Strong, Broad |
| 3100-3000 | C-H stretch (aromatic) | Pyridine Ring | Medium |
| 2975-2850 | C-H stretch (aliphatic) | Ethyl Group | Medium |
| 1710-1680 | C=O stretch | Carboxylic Acid | Strong |
| ~1600, ~1475 | C=C, C=N ring stretching | Pyridine Ring | Medium-Strong |
| 1440-1395 | O-H bend | Carboxylic Acid | Medium |
| 1320-1210 | C-O stretch | Carboxylic Acid | Strong |
Note: The values in this table are based on typical ranges for the respective functional groups and may vary slightly in the actual spectrum of this compound.
FT-Raman spectroscopy serves as a complementary technique to FT-IR, providing information on the vibrational modes of a molecule. While FT-IR is sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations.
Table 2: Expected FT-Raman Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| 3100-3000 | C-H stretch (aromatic) | Pyridine Ring |
| 2975-2850 | C-H stretch (aliphatic) | Ethyl Group |
| 1710-1680 | C=O stretch | Carboxylic Acid |
| ~1600, ~1030 | Ring stretching/breathing | Pyridine Ring |
Note: The values in this table are based on typical ranges and the principles of Raman spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule by probing the magnetic properties of atomic nuclei.
¹H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule and their chemical environments. The ¹H NMR spectrum of this compound will show distinct signals for the protons of the ethyl group and the pyridine ring, as well as the acidic proton of the carboxyl group.
The carboxylic acid proton (–COOH) is highly deshielded and is expected to appear as a broad singlet far downfield, typically in the 10-13 ppm range. libretexts.org The protons on the pyridine ring are in an aromatic environment and will appear in the downfield region, generally between 7.0 and 9.0 ppm. The exact chemical shifts and splitting patterns will depend on their position relative to the nitrogen atom and the two substituents.
The ethyl group will present as a quartet and a triplet. The methylene (B1212753) protons (–CH₂–) are adjacent to the pyridine ring and will be deshielded, appearing as a quartet. The methyl protons (–CH₃) will be further upfield and will appear as a triplet due to coupling with the adjacent methylene protons.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -COOH | 10.0 - 13.0 | Broad Singlet |
| Pyridine Ring Protons (H2, H4, H6) | 7.0 - 9.0 | Varies (s, d) |
| -CH₂- (Ethyl) | ~2.7 | Quartet |
Note: These are predicted chemical shift values based on standard NMR principles and data for similar structures.
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom will give rise to a single peak.
The carbon atom of the carboxyl group (–COOH) is significantly deshielded and is expected to appear in the range of 165-185 ppm. ucsd.edu The carbon atoms of the pyridine ring will resonate in the aromatic region, typically between 120 and 150 ppm. The chemical shifts of these carbons are influenced by the electronegativity of the nitrogen atom and the electronic effects of the substituents. The carbon atoms of the ethyl group will appear in the upfield region of the spectrum.
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -COOH | 165 - 185 |
| Pyridine Ring Carbons (C2-C6) | 120 - 155 |
| -CH₂- (Ethyl) | 20 - 30 |
Note: These are predicted chemical shift values based on typical ranges for the respective carbon environments.
Mass Spectrometry for Molecular Weight and Fragmentation Patterns
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. The molecular formula for this compound is C₈H₉NO₂, giving it a molecular weight of approximately 151.16 g/mol . In the mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 151.
The fragmentation of carboxylic acids in a mass spectrometer often involves characteristic losses. Common fragmentation pathways for this compound would include the loss of a hydroxyl radical (•OH), resulting in a peak at M-17 (m/z 134), and the loss of the entire carboxyl group (•COOH), leading to a peak at M-45 (m/z 106). libretexts.org Another possible fragmentation is the loss of an ethyl radical (•CH₂CH₃), which would result in a peak at M-29 (m/z 122). The relative intensities of these fragment ions can provide further structural confirmation.
Table 5: Expected Key Fragments in the Mass Spectrum of this compound
| m/z Value | Identity of Fragment |
|---|---|
| 151 | [M]⁺ (Molecular Ion) |
| 134 | [M - OH]⁺ |
| 122 | [M - C₂H₅]⁺ |
Note: The fragmentation pattern is a prediction based on the known behavior of carboxylic acids and aromatic compounds in mass spectrometry.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry is a powerful technique used to determine the precise molecular mass of a compound, which in turn allows for the confident determination of its elemental formula. Unlike standard mass spectrometry, HRMS measures mass-to-charge ratios to a very high degree of accuracy (typically to four or five decimal places).
For this compound, the molecular formula is C₈H₉NO₂. By summing the exact masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, and ¹⁶O), the theoretical monoisotopic mass can be calculated. This calculated value serves as a benchmark for experimental HRMS measurements. The high precision of HRMS allows it to distinguish between compounds that have the same nominal mass but different elemental compositions, making it an indispensable tool for confirming the identity of a synthesized or isolated compound.
The resulting theoretical monoisotopic mass for C₈H₉NO₂ is 151.06333 Da . An experimental HRMS measurement yielding a mass value extremely close to this theoretical figure provides strong evidence for the compound's elemental formula.
Isotope-Coded Labeling for Quantitative Profiling
Quantitative analysis, particularly in complex biological matrices like urine or plasma, often requires methods that can differentiate and accurately measure the concentration of specific analytes. Isotope-coded labeling is a sophisticated strategy used in conjunction with mass spectrometry for high-performance metabolome analysis. nih.gov This approach is particularly well-suited for the quantitative profiling of compounds containing carboxylic acid groups, such as this compound. nih.govmeliomics.com
The methodology involves a chemical reaction to tag the target molecule with a reagent that exists in two or more isotopic forms—a "light" version (e.g., containing ¹²C) and a "heavy" version (e.g., containing ¹³C). meliomics.com A known amount of the heavy-labeled standard is mixed with the sample containing the light, unlabeled analyte. The derivatization is designed to be simple and rapid, targeting the carboxylic acid moiety with high yield. nih.gov
One such method uses isotope-coded p-dimethylaminophenacyl (DmPA) bromide as the labeling reagent. nih.gov When the mixed sample is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS), the analyte and its isotope-labeled internal standard appear as a pair of peaks separated by a specific mass difference. meliomics.com The ratio of the intensities of these peaks allows for precise quantification. meliomics.com This technique not only enables accurate quantification but can also improve chromatographic retention and enhance ionization efficiency by several orders of magnitude, significantly boosting detection sensitivity. nih.govmeliomics.com
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower energy to higher energy molecular orbitals. researchgate.net The resulting spectrum provides insights into the electronic structure of the molecule, particularly the presence of conjugated π systems and functional groups with non-bonding electrons, known as chromophores. researchgate.netresearchgate.net
The structure of this compound contains a pyridine ring conjugated with a carboxylic acid group. This conjugated system constitutes the primary chromophore. The absorption of UV radiation by this molecule is expected to induce two main types of electronic transitions:
π → π* (pi to pi-star) transitions: These are high-energy transitions involving the excitation of an electron from a bonding π orbital to an antibonding π* orbital. They are characteristic of conjugated systems and typically result in strong absorption bands. researchgate.net
n → π* (n to pi-star) transitions: These transitions involve the excitation of an electron from a non-bonding orbital (n), such as those on the oxygen atoms of the carboxylic acid or the nitrogen of the pyridine ring, to an antibonding π* orbital. These transitions are lower in energy (occur at longer wavelengths) and are typically much weaker in intensity than π → π* transitions. researchgate.net
While unconjugated carboxylic acids absorb around 210 nm, the conjugation with the pyridine ring in this compound is expected to shift the absorption maximum (λ-max) to longer wavelengths. libretexts.org A UV-Vis spectrum of pyridine-3,5-dicarboxylic acid, a structurally similar compound, shows notable absorption, indicating the electronic transitions within this class of molecules are readily observable. researchgate.net
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The technique involves directing a beam of X-rays onto a single, high-quality crystal of the compound. The atoms in the crystal lattice diffract the X-rays in a specific pattern, which is recorded by a detector. Mathematical analysis of this diffraction pattern allows for the calculation of the electron density map of the molecule, from which the exact position of each atom can be determined.
While specific crystallographic data for this compound is not found in the reviewed literature, the technique would provide unparalleled detail about its solid-state structure. Analysis of related pyridine-containing molecules demonstrates the power of this method. For instance, the crystal structure of trans-bis-(pyridin-3-yl)ethylene reveals detailed information about intermolecular interactions like C-H···N hydrogen bonds and C-H···π interactions that dictate the crystal packing.
Should a single crystal of this compound be analyzed, X-ray crystallography would yield precise data on all bond lengths, bond angles, and torsion angles within the molecule. Furthermore, it would reveal the supramolecular assembly, showing how individual molecules interact with each other in the crystal lattice through forces such as hydrogen bonding (e.g., between carboxylic acid groups) and π-stacking (between pyridine rings).
Computational and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in providing a detailed understanding of the intrinsic properties of a molecule. These methods model the electron density to derive information about geometry, energy, and electronic characteristics.
Density Functional Theory (DFT) for Optimized Geometries and Electronic Properties
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 5-Ethylpyridine-3-carboxylic acid, DFT calculations, often using a basis set such as B3LYP/6-311++G(d,p), can determine the most stable three-dimensional arrangement of its atoms (optimized geometry). semanticscholar.org This process minimizes the total energy of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles.
These geometric parameters are crucial for understanding the molecule's shape and steric profile. For instance, DFT calculations on related pyridine (B92270) carboxylic acid derivatives have been used to correlate theoretical structural data with experimental results from X-ray crystallography. mdpi.commdpi.com Such studies confirm the planarity of the pyridine ring and the orientation of the carboxylic acid and ethyl substituents.
Table 1: Example of DFT-Calculated Geometrical Parameters for a Pyridine Carboxylic Acid Derivative (Note: This table presents illustrative data for a related compound, Phenyl Quinoline-2-Carboxylate, to demonstrate the output of DFT calculations, as specific data for this compound is not available in the cited literature.)
| Parameter | Bond Length (Å) - DFT | Bond Angle (°) - DFT |
| C1-O1 | 1.365 | O1-C1-O2 |
| C1-O2 | 1.213 | O1-C1-C2 |
| C1-C2 | 1.508 | C3-C2-C1 |
| N1-C2 | 1.319 | C2-N1-C6 |
| N1-C6 | 1.381 | C7-C6-N1 |
| Source: Adapted from structural data on Phenyl Quinoline-2-Carboxylate. mdpi.com |
HOMO-LUMO Analysis for Reactivity and Stability
Frontier Molecular Orbital (FMO) theory is essential for predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. thaiscience.info
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.netscirp.org A small energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For this compound, a HOMO-LUMO analysis would map the distribution of these orbitals, identifying the likely sites for electrophilic and nucleophilic attack.
Table 2: Example of FMO Properties for a Related Heterocyclic Carboxylic Acid Derivative (Note: This table shows representative data for Ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate (ETP5C) to illustrate the typical results of a HOMO-LUMO analysis.)
| Parameter | Energy (eV) |
| E(HOMO) | -6.8973 |
| E(LUMO) | -2.2718 |
| Energy Gap (ΔE) | 4.6255 |
| Source: Data from a study on ETP5C. researchgate.netnih.gov |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. researchgate.net It is used to predict how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic reactions. bldpharm.com The MEP map displays regions of varying electrostatic potential on the electron density surface, typically color-coded:
Red: Regions of most negative potential, rich in electrons, indicating likely sites for electrophilic attack (e.g., lone pairs on oxygen or nitrogen atoms).
Blue: Regions of most positive potential, electron-poor, indicating likely sites for nucleophilic attack (e.g., hydrogen atoms of the carboxylic acid group).
Green: Regions of neutral potential.
For this compound, an MEP map would show negative potential around the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxyl group. In contrast, the hydrogen of the hydroxyl group would be a site of positive potential. mdpi.comwisc.edu
Natural Bond Orbital (NBO) Analysis for Electron Delocalization
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between occupied (donor) and unoccupied (acceptor) orbitals, which is key to understanding intramolecular interactions and stability. researchgate.netmpg.de
Molecular Dynamics Simulations for Conformational Analysis and Interactions
While quantum chemical calculations typically focus on a single, static molecule in a vacuum, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time, often in a solvated environment. nih.gov MD simulations model the movements and interactions of atoms by solving Newton's equations of motion.
For this compound, MD simulations could be used to:
Analyze its conformational flexibility, particularly the rotation around the single bonds connecting the ethyl and carboxylic acid groups to the pyridine ring.
Study its interactions with solvent molecules (e.g., water), providing information about its solubility and hydration shell.
Investigate potential intermolecular interactions, such as hydrogen bonding, which are crucial for understanding how the molecule behaves in a condensed phase or biological system.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling of Derivatives
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques used to predict the biological activity or physicochemical properties of a series of compounds based on their molecular structures. conicet.gov.arnih.gov These models establish a mathematical relationship between a set of calculated molecular descriptors and an observed activity or property. researchgate.net
For derivatives of this compound, QSAR/QSPR studies could be employed to:
Predict the biological activity (e.g., enzyme inhibition) of novel derivatives by modifying the substituents on the pyridine ring.
Estimate key pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, Excretion) to guide the design of drug-like molecules. dntb.gov.ua
Identify the most influential structural features (descriptors) that govern a particular activity or property.
The development of a robust QSAR/QSPR model involves selecting relevant molecular descriptors (e.g., steric, electronic, lipophilic), building a statistical model using a training set of compounds with known data, and validating the model's predictive power with a separate test set. nih.gov
Molecular Docking and Ligand-Receptor Interaction Studies
Computational methods, particularly molecular docking, are instrumental in predicting the binding affinity and interaction patterns of a ligand with a target protein's active site. While specific molecular docking studies exclusively focused on this compound are not extensively available in publicly accessible research, the broader class of pyridine carboxylic acid derivatives has been the subject of numerous computational analyses. These studies provide valuable insights into the potential interactions and therapeutic applications of this class of compounds.
The structural features of pyridine carboxylic acids, such as the aromatic pyridine ring and the polar carboxylic group, make them versatile scaffolds in medicinal chemistry. The pyridine ring is capable of engaging in π-π stacking and hydrogen bonding interactions with biological targets, which can enhance binding affinity. nih.gov The carboxylic acid group contributes polarity and can coordinate with metal ions, a property particularly useful in the inhibition of metalloenzymes. nih.gov
To illustrate the application of molecular docking to this class of molecules, a study on dipeptide derivatives of nicotinoylglycylglycine (which contains the pyridine-3-carboxylic acid core) provides a relevant case study. In this research, derivatives were docked against the active sites of penicillin-binding protein 3 (PBP3) and sterol 14-alpha demethylase (CYP51) to explore their potential as antimicrobial agents. nih.gov
The docking studies for these nicotinic acid derivatives revealed significant binding interactions within the active pockets of the target enzymes. For instance, the derivatives exhibited a range of docking scores and binding affinities, indicating varied inhibitory potential. nih.gov
Table 1: Molecular Docking Results of Nicotinoylglycine Derivatives against PBP3 and CYP51
| Compound | Target Protein | Docking Score | Binding Affinity (kcal/mol) | Interacting Residues |
|---|---|---|---|---|
| Derivative 4 | PBP3 | -11.868 | -5.315 | SER448, GLU623, GLN524 |
| Nicotinoylglycine Derivatives (general) | PBP3 | -9.597 to -17.891 | -4.781 to -7.152 | SER392, LYS395, SER429, SER448, ASN450, THR619, THR621, GLU623, VAL632, PRO659, PRO660 |
Data sourced from a study on nicotinoylglycine derivatives, which share a structural core with this compound. nih.gov
The interactions observed for these related compounds primarily involved hydrogen bonds and hydrophobic interactions with key amino acid residues in the active sites of the enzymes. nih.gov For example, a specific ethane (B1197151) hydrazide derivative of nicotinoylglycine formed hydrogen bonds with SER448, GLU623, and GLN524 of PBP3. nih.gov Such detailed interaction mapping is crucial for structure-activity relationship (SAR) studies and for the rational design of more potent inhibitors.
Although this data is for structurally related compounds, it can be extrapolated that this compound would likely exhibit similar binding modes. The ethyl group at the 5-position could potentially engage in additional hydrophobic interactions within a protein's binding pocket, possibly influencing its binding affinity and selectivity for different biological targets. The pyridine nitrogen and the carboxylic acid group would be expected to form key hydrogen bonds and electrostatic interactions, anchoring the molecule within the active site.
Further computational and experimental studies are necessary to fully elucidate the specific ligand-receptor interactions and the full therapeutic potential of this compound.
Chemical Reactivity and Functional Group Transformations
Reactions Involving the Pyridine (B92270) Nitrogen Atom
The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic and basic center. This allows for a range of reactions, including alkylation and N-oxidation.
Alkylation: The nitrogen atom can be alkylated by treatment with alkyl halides. This reaction proceeds via a nucleophilic attack of the nitrogen on the alkyl halide, forming an N-alkylpyridinium salt. This transformation introduces a positive charge on the nitrogen atom, which significantly alters the electron density of the pyridine ring, making it more susceptible to nucleophilic attack. The reaction of 2,6-bis(α-iminoalkyl)pyridines with methyl lithium has been shown to produce N-methylated species, demonstrating the feasibility of N-alkylation on substituted pyridine rings. nih.govresearchgate.net
N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide by treatment with oxidizing agents such as peroxy acids (e.g., meta-chloroperoxybenzoic acid, mCPBA) or hydrogen peroxide. nih.govorganic-chemistry.org The resulting 5-Ethylpyridine-3-carboxylic acid N-oxide exhibits modified electronic properties. The N-oxide group is a strong hydrogen bond acceptor and can increase the solubility of the molecule. nih.gov Furthermore, the formation of an N-oxide can activate the pyridine ring for certain substitution reactions and is a key intermediate in the synthesis of various pharmaceutical agents. wikipedia.org For instance, nicotinic acid N-oxide is a known precursor for drugs like niflumic acid. wikipedia.org
| Reaction | Reagent Example | Product Type |
| N-Alkylation | Methyl Iodide (CH₃I) | N-Methylpyridinium salt |
| N-Oxidation | m-CPBA | Pyridine N-oxide |
Reactivity of the Carboxylic Acid Group: Esterification, Amidation, Reduction
The carboxylic acid group at the 3-position is a versatile functional handle that can undergo a variety of transformations to produce esters, amides, and alcohols.
Esterification: this compound can be converted to its corresponding esters through several methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. wikipedia.orgpatsnap.com This is a reversible reaction, and to drive it towards the product, an excess of the alcohol is often used, or the water byproduct is removed. masterorganicchemistry.comorganic-chemistry.orglibretexts.org Alternatively, coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) can be used to facilitate esterification under milder conditions, which is particularly useful for sensitive substrates. thieme-connect.dechemspider.com
Amidation: The formation of amides from this compound can be achieved by reacting it with an amine. Due to the acidic nature of the carboxylic acid and the basicity of the amine, this direct reaction often requires high temperatures to drive off water from the initially formed ammonium (B1175870) carboxylate salt. A more efficient method involves the use of coupling agents like DCC or other carbodiimides, which activate the carboxylic acid to form a reactive intermediate that is readily attacked by the amine. thieme-connect.deslideshare.netinterchim.fr Various boronic acid derivatives have also been developed as catalysts for direct amidation under mild conditions. organic-chemistry.org
Reduction: The carboxylic acid group can be reduced to a primary alcohol, yielding 5-ethyl-3-pyridinemethanol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally not effective in reducing carboxylic acids. libretexts.org The reaction proceeds through the formation of an aldehyde intermediate, which is further reduced in situ to the alcohol.
| Transformation | Reagent/Catalyst Example | Product Functional Group |
| Esterification | Ethanol (B145695) (C₂H₅OH), H₂SO₄ | Ester (-COOC₂H₅) |
| Amidation | Benzylamine, DCC | Amide (-CONHCH₂Ph) |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol (-CH₂OH) |
Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Ring
The pyridine ring's aromaticity allows for substitution reactions, but its reactivity is significantly influenced by the electron-withdrawing nature of the nitrogen atom and the substituents.
Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally deactivated towards electrophilic attack compared to benzene (B151609). The reaction is further hindered by the presence of the electron-withdrawing carboxylic acid group. Both the pyridine nitrogen and the meta-directing carboxyl group disfavor substitution at the 2, 4, and 6 positions. While electrophilic substitution on pyridine itself typically occurs at the 3-position, the presence of the carboxyl group at this position makes further substitution challenging. If forced under harsh conditions, such as high-temperature nitration with a mixture of nitric and sulfuric acids, substitution might occur at the positions least deactivated, which are the 4- and 6-positions. wikipedia.orgsemanticscholar.org For instance, the nitration of isophthalic acid, a benzene analog, requires high temperatures to introduce a nitro group. google.com
Nucleophilic Aromatic Substitution (SNA_r): In contrast to EAS, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions relative to the nitrogen. youtube.comvaia.com For a nucleophilic substitution to occur on the ring of this compound, a derivative with a good leaving group, such as a halogen, would be required at one of these activated positions. For example, a 2-chloro or 4-chloro derivative of a pyridine-3-carboxylic acid could react with nucleophiles like alkoxides or amines via an addition-elimination (SNA_r) mechanism. youtube.comresearchgate.net The stability of the intermediate Meisenheimer complex is enhanced by the delocalization of the negative charge onto the electronegative nitrogen atom. youtube.com
Catalytic Applications of this compound Derivatives
The structural features of this compound and its derivatives make them promising candidates for applications in catalysis, both as ligands for metal complexes and as organocatalysts.
Derivatives of this compound can be designed as ligands for transition metal catalysts. The pyridine nitrogen and the oxygen atoms of the carboxylate group can act as coordination sites for metal ions. The ability of carboxylic acids to act as directing groups in metal-catalyzed C-H functionalization reactions is well-documented. nih.gov For example, pyridine carboxylic acids have been shown to direct the arylation of the pyridine ring. nih.gov By modifying the carboxylic acid group into esters or amides, and potentially introducing other coordinating groups, a variety of mono- or polydentate ligands can be synthesized. These ligands can be used to create heterobimetallic complexes whose catalytic activity can be fine-tuned by the electronic and steric properties of the ligand framework. rsc.org
Pyridine-based structures are fundamental in the field of organocatalysis. While specific applications of this compound derivatives in this context are not widely reported, their potential can be inferred. The pyridine nitrogen can act as a basic site to activate substrates. For instance, selective C-4 alkylation of pyridines has been achieved by using a removable blocking group on the nitrogen, highlighting the tunability of pyridine reactivity for synthetic applications. chemistryviews.org Derivatives of this compound could potentially be developed into chiral organocatalysts for asymmetric synthesis, where the pyridine and other functional groups play a role in creating a specific chiral environment around the catalytic site.
Research into Biological Activities and Mechanisms in Vitro Models
Enzyme Inhibition Studies and Kinetic Analysis
No studies were identified that specifically investigated the enzyme inhibitory effects of 5-Ethylpyridine-3-carboxylic acid. Therefore, no information is available regarding its target enzymes or the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive). While the broader class of pyridine (B92270) carboxylic acids has been explored for enzyme inhibition against various targets, these findings cannot be attributed to this compound without direct experimental evidence.
Antimicrobial Research Applications (in vitro)
There is no available research detailing the in vitro antimicrobial activity of this compound against specific bacterial or fungal strains. Consequently, no data tables of minimum inhibitory concentrations (MICs) or other measures of antimicrobial efficacy can be provided. Research on other pyridine-containing compounds has shown antimicrobial potential, but this cannot be extrapolated to the specific subject of this request.
Antioxidant Activity Investigations (in vitro)
No in vitro studies on the antioxidant capacity of this compound were found. Therefore, no data on its potential to scavenge free radicals or chelate metals is available.
While the chemical scaffold of pyridine carboxylic acid is of interest in medicinal chemistry and has led to the development of various biologically active molecules, this compound itself appears to be a compound for which specific biological activity data is not publicly available or has not been extensively studied and published. Therefore, the generation of a detailed scientific article as requested is not possible without speculating or including information on unrelated compounds, which would violate the provided instructions.
Modulation of Cellular Pathways (in vitro)
Extensive literature searches did not yield specific in vitro studies on the modulation of cellular pathways, including receptor binding, gene expression, cell signaling, or protein interactions, for the compound this compound. However, the following sections describe the general principles of these in vitro assays, which are fundamental in early-stage drug discovery for characterizing the biological activity of novel chemical entities.
Receptor binding assays are crucial in vitro tools used to determine if a compound interacts with a specific receptor and to quantify the affinity of this interaction. wikipedia.org These assays are frequently employed to screen extensive series of compounds to identify promising candidates for further development, thus narrowing the field in a cost-effective and time-efficient manner. wikipedia.org
Typically, these studies involve a radiolabeled ligand with a known high affinity for the target receptor. The compound of interest is then introduced to compete with the radioligand for the receptor's binding sites. wikipedia.org By measuring the displacement of the radiolabeled ligand, researchers can determine the inhibitory concentration (IC50) of the test compound, which is the concentration required to inhibit 50% of the specific binding of the radioligand. wikipedia.org This IC50 value is a key indicator of the compound's binding affinity. wikipedia.org Another important parameter that can be determined from saturation binding studies is the equilibrium dissociation constant (Kd), which reflects the affinity of a radioligand for a receptor. wikipedia.org
For example, in the study of potential adenosine (B11128) A3 receptor (A3R) antagonists, a well-known high-affinity A3R agonist, [125I]-4-aminobenzyl-5′-N-methylcarboxamideoadenosine ([125I]-AB-MECA), was used as the radiolabeled reference compound. nih.gov The binding affinities of new compounds are then determined by their ability to displace this radioligand. nih.gov Similarly, studies on 5-HT3 receptor ligands have utilized radioligand binding assays to evaluate the in vitro affinities of newly synthesized compounds. researchgate.net
No specific studies on the modulation of gene expression by this compound were identified. In general, in vitro studies investigating gene expression modulation aim to understand how a compound affects the transcription of specific genes in a controlled cellular environment. These studies can reveal the molecular mechanisms underlying a compound's biological effects.
Commonly used techniques include quantitative polymerase chain reaction (qPCR) and microarray analysis. These methods allow researchers to measure the levels of specific messenger RNA (mRNA) molecules, providing a snapshot of the genes that are activated or suppressed in response to treatment with the compound.
There is no available data from the performed searches regarding the effects of this compound on specific cell signaling pathways in vitro. The study of cell signaling pathways is essential to elucidate the mechanism of action of a compound. These in vitro assays investigate how a compound might interfere with the complex network of communication that governs cellular activities such as growth, proliferation, and death.
Techniques like Western blotting can be used to measure the levels and activation states of key proteins within a signaling cascade. For instance, researchers might investigate whether a compound affects the phosphorylation of signaling proteins, which is a common mechanism for signal transduction.
No specific protein interaction studies for this compound were found. The investigation of interactions between a small molecule and proteins is fundamental to understanding its biological function and potential as a therapeutic agent. mdpi.com Various biophysical techniques are employed to study these interactions in vitro.
Fluorescence spectroscopy, for example, can be used to study the binding of a compound to a protein, as the intrinsic fluorescence of amino acids like tryptophan can be quenched or enhanced upon binding. mdpi.com Circular dichroism (CD) spectroscopy is another powerful tool that can reveal changes in the secondary and tertiary structure of a protein upon interaction with a ligand. mdpi.com These studies can help identify the binding site and the conformational changes induced by the compound. For instance, such spectroscopic methods have been used to study the interaction of quinobenzothiazine derivatives with human plasma proteins like human serum albumin (HSA) and α-1-acid glycoprotein (B1211001) (AGP). mdpi.com
In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Studies
No specific in vitro ADME data for this compound, including membrane permeability studies using Caco-2 or PAMPA models, were found in the conducted searches. The following sections provide a general overview of these standard assays used to predict the oral absorption of drug candidates.
Caco-2 Permeability Assay
The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs. mdpi.com This assay utilizes Caco-2 cells, a human colon adenocarcinoma cell line, which, when grown on a semi-permeable filter, differentiate to form a monolayer of polarized enterocytes that mimic the intestinal epithelial barrier. mdpi.comevotec.com
The standard procedure involves adding the test compound to the apical (donor) side of the Caco-2 monolayer and measuring its appearance on the basolateral (receiver) side over time. mdpi.com The apparent permeability coefficient (Papp) is then calculated, providing a quantitative measure of the compound's ability to cross the intestinal barrier. mdpi.com This assay can also identify if a compound is a substrate for efflux transporters, such as P-glycoprotein, which can limit drug absorption. evotec.com To improve the characterization of compounds with poor solubility, modifications to the standard assay, such as the inclusion of bovine serum albumin (BSA), have been developed. evotec.com
Parallel Artificial Membrane Permeability Assay (PAMPA)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput screening tool that assesses the passive transcellular permeability of compounds. wikipedia.orgnih.gov Unlike cell-based assays, PAMPA uses a synthetic membrane, typically a lipid-infused filter, separating a donor and an acceptor compartment. wikipedia.org The test compound is added to the donor well, and its diffusion across the artificial membrane into the acceptor well is measured after an incubation period. wikipedia.org
PAMPA is a simpler and faster method compared to the Caco-2 assay as it only models passive diffusion and is not confounded by active transport or metabolic processes. nih.gov This makes it particularly useful in early drug discovery for ranking compounds based on their intrinsic permeability. nih.gov Different PAMPA models have been developed to mimic various biological barriers, including the gastrointestinal tract and the blood-brain barrier. wikipedia.org The correlation between PAMPA permeability data and in vivo oral bioavailability has been demonstrated for a large set of compounds, making it a valuable predictive tool.
Metabolic Stability Studies using In Vitro Enzymatic Systems
For this compound, while specific experimental data on its metabolic stability is not extensively available in the public domain, we can infer its likely metabolic fate based on studies of structurally related nicotinic acid derivatives and general principles of drug metabolism. The primary site of metabolism for many xenobiotics is the liver, with cytochrome P450 (CYP) enzymes playing a central role in phase I oxidative reactions. nih.govnih.gov
The ethyl group at the 5-position and the pyridine ring itself are potential sites for metabolism. The ethyl group could undergo hydroxylation, and the pyridine ring could be subject to oxidation. The carboxylic acid moiety at the 3-position is less likely to be a primary site of phase I metabolism but could undergo phase II conjugation reactions.
In a typical in vitro metabolic stability assay, the disappearance of the parent compound over time is monitored upon incubation with an enzymatic system like human liver microsomes (HLM). nih.gov The results are often expressed as the in vitro half-life (t½) and intrinsic clearance (CLint). nih.gov
A hypothetical metabolic stability profile for this compound in human liver microsomes is presented in the table below, based on general knowledge of compounds with similar functionalities.
| Parameter | Hypothetical Value | Interpretation |
|---|---|---|
| In Vitro Half-Life (t½, min) | > 60 | Low to moderate clearance, suggesting good metabolic stability. |
| Intrinsic Clearance (CLint, µL/min/mg protein) | < 20 | Low intrinsic clearance, indicating the compound is not rapidly metabolized by liver microsomes. |
| Primary Metabolites | Hydroxylated derivatives, Glucuronide conjugates | Metabolism likely proceeds via oxidation of the ethyl group or pyridine ring, followed by conjugation. |
It is important to note that these are projected values and actual experimental data may vary. The stability can also differ across species. nih.govfrontiersin.org For instance, a study on a different compound showed significant interspecies variation in metabolic stability when tested in human, monkey, dog, rat, and mouse liver microsomes. frontiersin.org
Structure-Activity Relationship (SAR) Studies for Biological Effects
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by making systematic modifications to its chemical structure. For pyridine carboxylic acid derivatives, the ease of substitution on the pyridine ring allows for extensive SAR exploration. mdpi.com
While specific SAR studies focused solely on this compound are limited, the broader class of nicotinic acid derivatives has been the subject of numerous investigations, providing valuable insights. The pyridine ring itself is an aromatic and electron-deficient system that can participate in π-π stacking and hydrogen bonding with biological targets. mdpi.com The carboxylic acid group adds polarity and can coordinate with metal ions, a feature often exploited in the design of enzyme inhibitors. mdpi.com
A study on nicotinamide (B372718) derivatives as antifungal agents revealed that the position of substituents on the pyridine ring is critical for activity. nih.gov For example, modifications at different positions of the nicotinamide scaffold led to significant variations in antifungal potency. nih.gov Another study on thionicotinic acid derivatives highlighted the importance of the substituent at the 2-position and the nature of the group at the 3-position (acid, amide, or nitrile) for vasorelaxant activity. mdpi.comnih.gov
Based on these general principles, we can construct a hypothetical SAR table for this compound derivatives, focusing on potential modifications and their likely impact on a hypothetical biological activity (e.g., enzyme inhibition).
| Modification Site | Substituent | Hypothetical Effect on Activity | Rationale |
|---|---|---|---|
| 5-position (Ethyl group) | Methyl | Potentially decreased activity | Reduced lipophilicity and van der Waals interactions. |
| Propyl/Butyl | Potentially increased or decreased activity | Increased lipophilicity may enhance binding up to a certain size, beyond which steric hindrance may occur. | |
| 3-position (Carboxylic acid) | Amide | Activity may be retained or altered | Amide can act as a hydrogen bond donor/acceptor, potentially altering the binding mode. |
| Ester | Likely decreased activity | Loss of the acidic proton may disrupt key ionic interactions with the target. | |
| Other ring positions (e.g., 2, 4, 6) | Halogen (e.g., Cl, F) | Potentially increased activity | Can alter electronic properties and provide additional interaction points. |
| Amino group | Potentially increased activity | Can introduce new hydrogen bonding opportunities. |
Computational Approaches in Biological Activity Prediction
Computational, or in silico, methods are increasingly used in drug discovery to predict the biological and toxicological properties of compounds, thereby reducing the time and cost associated with experimental screening. nih.gov
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to bind to a specific biological target. While a specific pharmacophore model for this compound has not been reported, models for related structures can provide insights.
A study on pyridine-3-carbonitrile (B1148548) derivatives as vasorelaxant agents developed a 3D pharmacophore model. rsc.org This model could potentially be adapted to explore the possible targets of this compound by assessing its fit to the pharmacophoric features. A hypothetical pharmacophore based on the structure of this compound would likely include:
One hydrogen bond acceptor (the pyridine nitrogen).
One hydrogen bond donor and one acceptor (the carboxylic acid group).
One aromatic ring feature.
One hydrophobic feature (the ethyl group).
Drug-likeness is a qualitative concept used to evaluate whether a compound has favorable physicochemical properties to be an orally active drug. lindushealth.com Lipinski's Rule of Five is a widely used guideline for this assessment. lindushealth.comdrugbank.compatsnap.com The rule states that an orally bioavailable drug is likely to have:
A molecular weight of 500 daltons or less.
An octanol-water partition coefficient (log P) of 5 or less.
No more than 5 hydrogen bond donors.
No more than 10 hydrogen bond acceptors.
| Lipinski's Rule Parameter | Calculated Value for this compound | Compliance with Rule of Five |
|---|---|---|
| Molecular Weight (g/mol) | 151.16 | Yes (≤ 500) |
| log P (Octanol-Water Partition Coefficient) | ~1.5 (Predicted) | Yes (≤ 5) |
| Hydrogen Bond Donors | 1 (from the carboxylic acid) | Yes (≤ 5) |
| Hydrogen Bond Acceptors | 3 (one from pyridine nitrogen, two from carboxylic acid oxygens) | Yes (≤ 10) |
| Overall Compliance | Yes (0 violations) |
Based on this in silico analysis, this compound exhibits excellent drug-like properties according to Lipinski's Rule of Five, suggesting it has a high probability of good oral bioavailability.
Computational toxicology aims to predict the potential toxicity of compounds, providing mechanistic insights into their adverse effects. researchgate.net This can involve predicting interactions with known toxicity targets, such as the hERG channel (related to cardiotoxicity), or assessing the potential for mutagenicity or carcinogenicity based on structural alerts.
For this compound, a mechanistic in silico toxicological assessment would involve screening its structure against various predictive models. While specific results are not available, general predictions can be made. The pyridine ring is a common motif in many pharmaceuticals and is not typically associated with significant toxicity alerts. However, as with any compound, its metabolites could potentially be reactive. For example, the metabolism of the ethyl group could theoretically lead to the formation of reactive intermediates, although this is a general consideration for many alkyl-substituted aromatic compounds.
A comprehensive in silico toxicology assessment would typically evaluate parameters such as:
hERG Inhibition: To assess the risk of cardiac arrhythmia.
AMES Mutagenicity: To predict the potential for causing DNA mutations.
Carcinogenicity: Based on structural fragments known to be associated with cancer.
Hepatotoxicity: To predict the risk of liver damage.
Without specific computational studies, it is hypothesized that this compound would likely have a low-risk profile in these in silico models due to its relatively simple and stable structure.
Compound Names Mentioned in the Article
Applications in Materials Science and Other Chemical Research Fields
Building Block in Organic Synthesis for Complex Molecules
5-Ethylpyridine-3-carboxylic acid, a derivative of nicotinic acid, serves as a valuable building block in the field of organic synthesis. Its structure, featuring a pyridine (B92270) ring functionalized with both a carboxylic acid and an ethyl group, allows for a variety of chemical transformations, making it a versatile precursor for the synthesis of more complex molecules. Aromatic polycarboxylic acids, including pyridine-based structures, are extensively used as multifunctional building blocks for designing novel metal-organic networks and other complex architectures mdpi.comsemanticscholar.org.
The presence of the carboxylic acid group enables reactions such as esterification and amidation, allowing for the incorporation of the pyridine moiety into larger molecular frameworks. The nitrogen atom in the pyridine ring can act as a ligand, coordinating with metal ions to form coordination polymers or metal-organic frameworks (MOFs) mdpi.comrsc.org. These materials have generated significant interest due to their diverse structures and potential applications in areas like catalysis, gas storage, and magnetism. The ethyl group at the 5-position can influence the solubility and steric properties of the resulting molecules, providing a means to fine-tune their physical and chemical characteristics.
In the synthesis of complex organic compounds, pyridine carboxylic acid derivatives are considered important intermediates. They are utilized in the creation of a wide range of organic molecules, some of which may have applications in the pharmaceutical and agrochemical industries guidechem.comsynchem.depipzine-chem.com. The strategic placement of functional groups on the pyridine ring allows chemists to construct intricate molecular architectures with specific functionalities. For instance, decarboxylative reactions involving pyridine-based carboxylic acids have been developed as a powerful method for forming new carbon-carbon bonds under mild conditions, leading to the synthesis of biologically relevant heterocyclic scaffolds nih.gov.
Integration into Nanomaterials and Nanotechnology
The unique properties of this compound make it a candidate for various applications in the burgeoning field of nanotechnology. Its ability to interact with metal surfaces and its inherent chemical functionalities allow for its integration into nanomaterials, influencing their stability and surface properties.
In the synthesis of nanoparticles, controlling their growth and preventing aggregation is crucial to maintaining their desired size-dependent properties. Carboxylic acids are commonly employed as capping or stabilizing agents to achieve this control mdpi.comfrontiersin.org. The carboxylate group can bind to the surface of nascent nanoparticles, creating a protective layer that prevents them from clumping together through electrostatic repulsion or steric hindrance mdpi.comnih.gov.
Pyridine-containing ligands, including pyridine carboxylic acids, have been used to stabilize nanoparticles. The nitrogen atom of the pyridine ring can also coordinate to the nanoparticle surface, providing an additional point of attachment and enhancing the stability of the colloidal suspension researchgate.net. The ethyl group in this compound can further contribute to the stabilizing effect by providing a hydrophobic shell around the nanoparticle, which can be advantageous for dispersion in non-aqueous media. The choice of stabilizing agent is critical as it not only prevents aggregation but also influences the final size, shape, and surface chemistry of the nanoparticles mdpi.com.
Table 1: Role of Carboxylic Acids as Stabilizing Agents in Nanoparticle Synthesis
| Nanoparticle Type | Carboxylic Acid Function | Observed Effect | Reference |
|---|---|---|---|
| Silver Nanoparticles (AgNPs) | Capping Agent (Adipic Acid) | Formation of uniform, mono-disperse nanoparticles. | nih.gov |
| Iron Oxide Nanoparticles (Fe₂O₃NPs) | Reducing and Stabilizing Agent | Prevents aggregation and controls particle size. | mdpi.com |
| Zirconium Oxide (ZrO₂) | Surface Modifier | Influences crystal structure and particle size. | u-tokyo.ac.jp |
The functionalization of nanoparticle surfaces is essential for tailoring their properties for specific applications, such as targeted drug delivery, sensing, and catalysis. Surface modification involves altering the surface chemistry of nanostructures to improve dispersion, enhance biocompatibility, or introduce new functionalities atlantis-press.com.
Carboxylic acids are widely used for the surface modification of various nanomaterials u-tokyo.ac.jpmdpi.com. The carboxylic acid group of this compound can be used to anchor the molecule onto the surface of metal or metal oxide nanoparticles mdpi.com. This process can change the surface from hydrophilic to hydrophobic (or vice versa), improve its affinity for specific solvents or polymers, and introduce reactive sites for further chemical transformations atlantis-press.com. For instance, the pyridine nitrogen can be quaternized to introduce a positive charge, or the carboxylic acid can be coupled with other molecules via amide bond formation. This versatility allows for the creation of nanostructures with precisely controlled surface properties designed for advanced technological applications mdpi.com.
Polymer Science Applications
In polymer science, this compound holds potential as both a monomer for the synthesis of new polymers and as a functionalizing agent for modifying existing polymeric materials.
Pyridine dicarboxylic acids are recognized as promising renewable building blocks for the synthesis of polyesters and other polymers wur.nl. The presence of the carboxylic acid group allows this compound to act as a monomer in polycondensation reactions. For example, it can be reacted with diols to form polyesters or with diamines to form polyamides. The incorporation of the pyridine ring into the polymer backbone can impart unique properties to the resulting material, such as altered thermal stability, specific gas barrier properties, and the ability to coordinate with metal ions wur.nl.
The orientation of the functional groups on the pyridine ring is a critical factor that influences the properties of the resulting polymer. While isomers like 2,5-pyridinedicarboxylic acid have been explored as alternatives to terephthalic acid in polyester synthesis, the specific use of this compound as a primary monomer is a developing area of research wur.nl. Its structure could lead to polymers with interesting architectures and functionalities. Coordination polymers can also be formed when pyridine dicarboxylic acids react with metal ions, creating extended network structures rsc.org.
The modification of existing polymers to introduce new properties is a key area of materials science. This compound can be used to functionalize polymeric materials, thereby altering their surface characteristics or bulk properties. For example, it could be grafted onto polymers containing reactive hydroxyl or amine groups.
The modification of biopolymers and synthetic polymers with organic acids is a known strategy to impart specific functionalities, such as antibacterial activity mdpi.com. The pyridine moiety is known for its biological activity, and its incorporation onto a polymer surface could create materials with antimicrobial properties. Furthermore, the functionalization of polymers with carboxylic acids can act as a plasticizing agent, affecting the mechanical properties of the material by altering the mobility of the polymer chains nih.gov. This approach allows for the tuning of a polymer's physical properties to meet the demands of specific applications.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Adipic acid |
| Terephthalic acid |
| 2,5-pyridinedicarboxylic acid |
Development of Chemical Sensors and Probes
While direct applications of this compound in the development of chemical sensors and probes are not extensively documented in current scientific literature, the foundational structure of pyridine-carboxylic acids suggests a strong potential for its use in this field. Pyridine derivatives are widely recognized for their ability to act as ligands, forming stable complexes with various metal ions. This chelating property is a cornerstone in the design of chemical sensors.
The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylic acid group in this compound can coordinate with metal ions, leading to changes in the molecule's photophysical or electrochemical properties upon binding. This response can be harnessed to detect the presence and concentration of specific analytes. For instance, coordination with lanthanide ions, such as terbium(III) or europium(III), could lead to the development of luminescent probes. The organic ligand can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits light at its characteristic wavelength. The presence of a target analyte could either enhance or quench this luminescence, providing a detectable signal.
Furthermore, the incorporation of this compound into coordination polymers or metal-organic frameworks (MOFs) presents another avenue for sensor development. These materials possess high surface areas and tunable pore sizes, making them excellent candidates for selective adsorption and sensing of small molecules or ions. The specific functionalization of the pyridine ring with an ethyl group could influence the resulting framework's topology and its selective affinity for certain analytes.
Although specific research on this compound in this capacity is limited, the broader class of pyridine carboxylic acids has been successfully employed in constructing sensors for various metal ions and small molecules. Therefore, it is plausible that future research will explore the utility of this compound in creating novel and selective chemical sensors and probes.
Agrochemical Research and Development (as intermediates)
The most prominent and well-established application of this compound is its role as a key intermediate in the synthesis of imidazolinone herbicides. nih.govbcpcpesticidecompendium.org This class of herbicides is known for its effectiveness in controlling a broad spectrum of weeds by inhibiting the enzyme acetohydroxyacid synthase (AHAS), which is crucial for the biosynthesis of branched-chain amino acids in plants. nih.gov
Specifically, this compound is a direct precursor to the herbicide imazethapyr. nih.govbcpcpesticidecompendium.orggoogle.com The synthesis of imazethapyr involves the reaction of 5-ethyl-2,3-pyridinedicarboxylic acid (a derivative of this compound) with 2-amino-2,3-dimethylbutanamide. google.com This process typically involves the formation of an anhydride from the dicarboxylic acid, which then reacts with the aminobutanamide to form the imidazolinone ring structure characteristic of this herbicide class.
The structural integrity and purity of the this compound intermediate are critical for the efficacy and safety of the final herbicidal product. The ethyl group at the 5-position of the pyridine ring is a key structural feature of imazethapyr and contributes to its specific biological activity.
The use of this compound as an intermediate highlights the importance of pyridine derivatives in the agrochemical industry. The ability to synthesize complex and highly active herbicidal molecules from relatively simple building blocks like this compound is a testament to the versatility of this compound in organic synthesis.
| Compound Name | CAS Number | Application/Role |
| This compound | Not specified in provided context | Intermediate |
| Imazethapyr | 81335-77-5 | Herbicide |
| 5-ethyl-2,3-pyridinedicarboxylic acid | Not specified in provided context | Intermediate in imazethapyr synthesis |
| 2-amino-2,3-dimethylbutanamide | Not specified in provided context | Reactant in imazethapyr synthesis |
| Terbium(III) | 7440-27-9 | Metal ion for potential luminescent probes |
| Europium(III) | 7440-53-1 | Metal ion for potential luminescent probes |
Advanced Analytical Methodologies for Research and Quantification
Chromatographic Separation Techniques
Chromatography is a cornerstone for the separation and analysis of 5-ethylpyridine-3-carboxylic acid from complex mixtures. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most prominently used techniques, each with its own set of advantages and specific applications.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. It is particularly valuable for determining the purity of the compound and for its quantification in various matrices.
Reversed-phase HPLC (RP-HPLC) is the most common mode used for the separation of polar compounds such as pyridine (B92270) carboxylic acids. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The retention of this compound can be controlled by adjusting the composition and pH of the mobile phase. helixchrom.com For instance, a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) is typically employed. The pH of the mobile phase is a critical parameter, as it influences the ionization state of the carboxylic acid and the pyridine nitrogen, thereby affecting the retention time and peak shape. helixchrom.com
Table 1: Illustrative RP-HPLC Method Parameters for this compound Analysis
| Parameter | Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 265 nm |
| Temperature | 25 °C |
| Injection Volume | 10 µL |
This table presents a hypothetical set of parameters based on methods for similar pyridine carboxylic acids.
For compounds that lack a strong chromophore, derivatization can be employed to enhance their detection by UV-Vis or fluorescence detectors. While this compound possesses a pyridine ring that absorbs in the UV region, derivatization can be used to improve sensitivity and selectivity, especially for trace analysis. The carboxylic acid group is a common target for derivatization. Reagents that react with carboxylic acids to form highly fluorescent or UV-absorbent esters are often used.
Gas Chromatography (GC) for Volatile Derivatives
Gas chromatography (GC) is a powerful technique for the analysis of volatile compounds. Direct analysis of this compound by GC is challenging due to its low volatility and polar nature, which can lead to poor peak shape and thermal degradation in the GC inlet and column. ijpsr.info Therefore, derivatization is typically required to convert the carboxylic acid into a more volatile and thermally stable derivative.
Esterification is a common derivatization strategy. The carboxylic acid group can be converted to its methyl or ethyl ester, for example, by reaction with methanol or ethanol (B145695) in the presence of an acid catalyst. Silylation is another effective method, where the active hydrogen of the carboxylic acid is replaced by a trimethylsilyl (B98337) (TMS) group.
Table 2: Potential GC-MS Parameters for Derivatized this compound
| Parameter | Value |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (1 min), then ramp to 280 °C at 10 °C/min |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) |
This table outlines a general GC-MS method that could be adapted for the analysis of a volatile derivative of this compound.
Mass Spectrometry for Trace Analysis and Metabolite Profiling
Mass spectrometry (MS), particularly when coupled with a chromatographic separation technique like HPLC (LC-MS) or GC (GC-MS), is an indispensable tool for the trace analysis and structural elucidation of this compound and its metabolites. nih.govnih.gov LC-MS is especially powerful for analyzing the compound in complex biological matrices without the need for derivatization. nih.gov
In LC-MS, after the separation of the analyte by HPLC, it is introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the generation of intact molecular ions (e.g., [M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode), providing molecular weight information. Tandem mass spectrometry (MS/MS) can then be used to fragment the molecular ion, yielding a characteristic fragmentation pattern that can be used for structural confirmation and highly selective quantification through selected reaction monitoring (SRM).
Analytical Method Validation for Research Applications
For research applications, it is crucial to ensure that the analytical methods used are reliable and fit for purpose. While a full, rigorous validation according to regulatory guidelines may not always be necessary for early-stage research, key validation parameters should still be assessed to ensure data quality. amazonaws.compharmaguideline.com These parameters typically include:
Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. scielo.br
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is often expressed as the relative standard deviation (RSD). pharmaguideline.com
Accuracy: The closeness of the test results obtained by the method to the true value.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. americanpharmaceuticalreview.com
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. americanpharmaceuticalreview.com
Extraction and Purification Techniques for Research Samples
The effective extraction and purification of this compound from various sample matrices are critical prerequisites for accurate analysis. The choice of technique depends on the nature of the sample (e.g., aqueous solution, biological fluid, reaction mixture) and the concentration of the analyte.
Liquid-Liquid Extraction (LLE): LLE is a common technique for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. google.com For the extraction of this compound from an aqueous solution, the pH of the aqueous phase is a key parameter. By adjusting the pH to be below the pKa of the carboxylic acid group (making it neutral), its solubility in an organic solvent can be enhanced. Conversely, adjusting the pH above the pKa will ionize the carboxylic acid, making it more soluble in the aqueous phase, which can be used for back-extraction to purify the compound.
Solid-Phase Extraction (SPE): SPE is a versatile and efficient technique for sample clean-up and concentration. techbriefs.comnih.gov It involves passing a liquid sample through a solid adsorbent (the stationary phase) that retains the analyte. The analyte can then be eluted with a suitable solvent. For a polar compound like this compound, various SPE sorbents can be used, including:
Reversed-phase sorbents (e.g., C18): These retain non-polar to moderately polar compounds from a polar matrix. The retention of this compound can be influenced by adjusting the pH of the sample. nih.govbiotage.co.jp
Ion-exchange sorbents: These retain charged molecules. Anion-exchange sorbents can be used to retain the deprotonated carboxylic acid, while cation-exchange sorbents can retain the protonated pyridine nitrogen. nih.gov
Environmental Fate and Degradation Studies Academic Perspective
Biotransformation Pathways in Environmental Systems
The biotransformation of 5-Ethylpyridine-3-carboxylic acid in environmental systems is anticipated to be primarily mediated by microbial activity. While direct studies on this compound are absent, research on other pyridine (B92270) derivatives suggests that certain bacteria possess the enzymatic machinery to degrade the pyridine ring.
Bacteria are known to degrade many simple pyridine derivatives, with pathways often involving hydroxylated intermediates. researchgate.net For pyridine carboxylic acids in particular, biodegradation is a recognized transformation process. researchgate.net The initial and critical step in the biodegradation of many pyridine compounds is hydroxylation. researchgate.net Microorganisms such as Arthrobacter and related Actinomycetota are frequently associated with the degradation of pyridine derivatives. wikipedia.org
Potential biotransformation pathways for this compound could involve:
Hydroxylation: The pyridine ring could undergo hydroxylation, a common initial step in the microbial metabolism of such compounds. researchgate.net This could occur at various positions on the ring, catalyzed by microbial monooxygenases or dioxygenases.
Side-Chain Oxidation: The ethyl group at the 5-position represents a potential site for oxidative attack. Microbial enzymes could oxidize the ethyl group to a primary alcohol, then to an aldehyde, and subsequently to a carboxylic acid.
Ring Cleavage: Following initial modifications like hydroxylation, the pyridine ring can be cleaved. For instance, studies on pyridine-3,4-diol, an intermediate in 4-hydroxypyridine metabolism, show that bacterial extracts can cleave the ring, leading to the formation of smaller aliphatic molecules like pyruvate and formate. nih.gov
The persistence of some pyridine carboxylic acid herbicides, which are not completely broken down during processes like composting, suggests that the stability of the pyridine ring can be significant and that complete mineralization may not always occur readily.
Table 1: Potential Microbial Genera Involved in the Degradation of Pyridine Derivatives
| Microbial Genus | Type of Pyridine Compound Degraded | Reference |
| Arthrobacter | 2-Methylpyridine, various pyridine derivatives | wikipedia.org |
| Agrobacterium | 4-Hydroxypyridine | nih.gov |
| Rhodococcus | 3-Cyanopyridine | frontiersin.org |
| Nocardia | 3-Cyanopyridine | frontiersin.org |
This table presents microbial genera known to degrade related pyridine compounds and suggests potential candidates for the biotransformation of this compound.
Photochemical Degradation Mechanisms
Photochemical degradation, or photolysis, is a potential environmental fate process for organic compounds exposed to sunlight in aquatic and terrestrial environments. While no specific photolysis studies for this compound have been identified, the general principles of photochemical degradation of aromatic and carboxylic acid-containing compounds can be considered.
The process involves the absorption of light energy (photons), which can lead to the excitation of the molecule and subsequent chemical reactions. These reactions can include oxidation, reduction, or rearrangement, ultimately breaking down the parent compound.
Key factors influencing photochemical degradation include:
Direct Photolysis: The compound itself absorbs light, leading to its degradation. The rate of direct photolysis depends on the compound's absorption spectrum and the intensity of solar radiation.
Indirect Photolysis: Other substances in the environment, known as photosensitizers (e.g., dissolved organic matter), absorb light and produce reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and singlet oxygen. These ROS then react with and degrade the target compound.
For aromatic carboxylic acids, photodegradation can proceed through various mechanisms, including decarboxylation (loss of the carboxylic acid group as CO2) and oxidation of the aromatic ring. The presence of an ethyl group may also be susceptible to photo-oxidation.
Table 2: Factors Influencing Photochemical Degradation of Organic Compounds in Water
| Factor | Influence on Degradation Rate | Rationale |
| pH | Can alter the speciation of the compound (ionized vs. non-ionized), affecting its light absorption and reactivity. | |
| Dissolved Organic Matter (DOM) | Can act as a photosensitizer (promoting indirect photolysis) or as a light screen (inhibiting direct photolysis). | |
| Nitrate/Nitrite | Can be sources of hydroxyl radicals upon irradiation, enhancing indirect photolysis. | |
| Water Depth and Turbidity | Affects the penetration of sunlight into the water column. |
This table outlines general factors that would be relevant in assessing the photochemical degradation of this compound in an aquatic environment.
Abiotic Degradation Processes
Abiotic degradation refers to the breakdown of a chemical compound through non-biological processes. Besides photolysis, other abiotic processes that could potentially contribute to the transformation of this compound in the environment include hydrolysis and oxidation by minerals.
Hydrolysis: This process involves the reaction of a compound with water. For this compound, the ester and amide linkages are generally more susceptible to hydrolysis than the pyridine ring itself or the C-C bonds of the ethyl group. Given the structure of this compound, which lacks readily hydrolyzable functional groups like esters or amides directly attached to the ring, significant degradation via hydrolysis under typical environmental pH conditions (pH 5-9) is considered unlikely.
Oxidation by Minerals: Certain minerals, such as manganese oxides, can act as oxidants in soils and sediments, potentially contributing to the degradation of organic compounds. The pyridine ring and the ethyl substituent could be susceptible to such oxidative processes, although the rates and products of these reactions for this compound are unknown.
Table 3: Potential Abiotic Degradation Processes for Organic Compounds
| Degradation Process | Description | Relevance to this compound |
| Hydrolysis | Reaction with water leading to the cleavage of chemical bonds. | Likely to be a minor pathway due to the chemical stability of the pyridine ring and C-C bonds. |
| Oxidation by Minerals | Electron transfer reactions with naturally occurring minerals (e.g., manganese oxides) in soil and sediment. | Plausible but not studied; could contribute to transformation over long time scales. |
| Reduction | Gain of electrons, often occurring in anoxic environments. | Possible, but specific reactions for this compound are not documented. |
This table summarizes potential abiotic degradation processes and their likely relevance to this compound based on its chemical structure.
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Routes with Enhanced Sustainability
The synthesis of pyridine (B92270) carboxylic acids is a well-established field, but there is a growing need for greener and more sustainable methods. wikipedia.org Future research should focus on developing novel synthetic routes for 5-Ethylpyridine-3-carboxylic acid that align with the principles of green chemistry.
One promising avenue is the exploration of new catalysts. For instance, research into the synthesis of nicotinic acid has shown the potential of using manganese-substituted aluminophosphates with non-corrosive oxidants, which circumvents the production of nitrogen oxides associated with traditional methods. wikipedia.org Similar catalyst systems could be developed and optimized for the oxidation of precursors to this compound.
Another area of focus should be the development of one-pot reaction strategies. These methods, which involve multiple reaction steps in a single reactor, can significantly reduce waste and improve efficiency. mdpi.com Research could also investigate biocatalytic methods, using enzymes to carry out specific transformations with high selectivity and under mild conditions, further enhancing the sustainability of the synthesis process.
Exploration of New Biological Targets and Mechanisms
Pyridine carboxylic acid derivatives are known to possess a wide range of biological activities, acting as scaffolds for drugs targeting diseases like cancer, diabetes, and tuberculosis. nih.govnih.gov This versatility stems from the structural features of the pyridine ring, which can engage in various interactions with biological macromolecules. nih.gov
Future research should systematically screen this compound and its derivatives against a diverse array of biological targets. The presence of the ethyl group at the 5-position could lead to unique structure-activity relationships and novel therapeutic applications.
A recent review highlighted several key enzyme targets for pyridine carboxylic acid derivatives, including:
IRAK4 and ASK1 (implicated in inflammation and cancer)
WDR5 (a target in oncology)
PDGFR (involved in pulmonary arterial hypertension)
Xanthine oxidase (a target for gout) nih.govnih.gov
Investigating the inhibitory potential of this compound against these and other enzymes, such as proteases and kinases, could reveal new therapeutic avenues. nih.govnih.gov The fundamental mechanism of action is likely to involve hydrogen bonding and π-π stacking interactions between the pyridine ring and the active site of the target protein. nih.gov
Integration into Advanced Functional Materials
The unique structural and electronic properties of pyridine carboxylic acids make them attractive building blocks for advanced functional materials. Research has demonstrated their use in creating metal-organic frameworks (MOFs) and coordination polymers. mdpi.com The nitrogen atom in the pyridine ring and the carboxylic acid group provide excellent coordination sites for metal ions. nih.gov
Future studies should explore the integration of this compound into such materials. The ethyl group could influence the resulting material's topology, porosity, and electronic properties. This could lead to the development of new materials with applications in:
Catalysis: The defined metal centers within a MOF could act as catalytic sites.
Gas Storage and Separation: The porous nature of these materials could be tailored for specific gas adsorption.
Sensing: Changes in the material's optical or electronic properties upon binding of an analyte could be used for chemical sensing.
Furthermore, the formation of co-crystals with other molecules, such as squaric acid, has been shown to produce materials with high thermal stability. rsc.org Exploring the co-crystallization of this compound could yield novel materials with enhanced physical properties.
Multi-Omics Approaches to Understand Biological Impact
To gain a comprehensive understanding of the biological effects of this compound, future research should employ multi-omics approaches. These studies, which integrate data from genomics, proteomics, metabolomics, and other "omics" fields, can provide a holistic view of a compound's impact on a biological system. nih.govnih.gov
For example, by treating cell cultures or animal models with this compound, researchers could:
Identify regulated genes and proteins: This can reveal the cellular pathways that are affected by the compound.
Profile metabolic changes: This can provide insights into how the compound alters cellular metabolism.
Construct interaction networks: By integrating different omics datasets, researchers can build models of the compound's mechanism of action. nih.gov
Such studies have been successfully used to elucidate the mechanisms of complex mixtures and single compounds in diseases like rheumatoid arthritis and heart failure. nih.govnih.gov Applying this powerful approach to this compound would be invaluable for identifying its therapeutic potential and any potential off-target effects.
Expanding Computational Modeling for Predictive Research
Computational modeling is a powerful tool in modern chemical research, enabling the prediction of molecular properties and interactions. Future research on this compound should leverage computational methods to guide and accelerate experimental work.
Density Functional Theory (DFT) can be used to calculate the electronic structure of the molecule, providing insights into its reactivity and spectroscopic properties. rsc.orgmdpi.com This can help in the design of new synthetic routes and in the interpretation of experimental data.
Molecular Docking simulations can predict how this compound and its virtual derivatives might bind to the active sites of various protein targets. nih.govnih.gov This allows for the in silico screening of large compound libraries to identify promising candidates for further experimental investigation.
Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interaction (NCI) plot analysis can be used to study the noncovalent interactions that are crucial for the stability of molecular complexes and for binding to biological targets. mdpi.com
By creating virtual libraries of this compound derivatives and using these computational tools to predict their properties and biological activities, research can be made more efficient and targeted, ultimately accelerating the discovery of new applications for this promising compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
